molecular formula C15H13N3S B157357 2-(p-Aminoanilino)-4-phenyl-thiazole CAS No. 1619-40-5

2-(p-Aminoanilino)-4-phenyl-thiazole

Cat. No. B157357
CAS RN: 1619-40-5
M. Wt: 267.4 g/mol
InChI Key: UCTKBXRPOAHLQM-UHFFFAOYSA-N
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Description

2-(p-Aminoanilino)-4-phenyl-thiazole is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PAT and has been extensively studied for its pharmacological properties.

Mechanism Of Action

The mechanism of action of 2-(p-Aminoanilino)-4-phenyl-thiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cell growth and inflammation. This inhibition leads to the induction of apoptosis and the suppression of inflammatory responses.

Biochemical And Physiological Effects

Studies have shown that 2-(p-Aminoanilino)-4-phenyl-thiazole has various biochemical and physiological effects. This compound can induce apoptosis in cancer cells, suppress inflammatory responses, and inhibit the activity of various enzymes and proteins. However, the exact biochemical and physiological effects of PAT are still being studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(p-Aminoanilino)-4-phenyl-thiazole in lab experiments is its potential applications in cancer research and the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that PAT can be toxic at high concentrations, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research on 2-(p-Aminoanilino)-4-phenyl-thiazole. One of the most significant directions is the further study of its potential applications in cancer research and the treatment of inflammatory diseases. Other future directions include the study of its potential toxicity and the development of new synthesis methods for this compound.
In conclusion, 2-(p-Aminoanilino)-4-phenyl-thiazole is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, including its potential use in cancer research and the treatment of inflammatory diseases. However, further research is needed to fully understand the mechanism of action and the potential toxicity of this compound.

Synthesis Methods

The synthesis of 2-(p-Aminoanilino)-4-phenyl-thiazole can be achieved through various methods. One of the most common methods is the reaction between 4-phenylthiazol-2-amine and p-nitroaniline in the presence of a reducing agent. Another method is the reaction between 2-chloro-4-phenylthiazole and p-nitroaniline.

Scientific Research Applications

2-(p-Aminoanilino)-4-phenyl-thiazole has been studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that PAT has the potential to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.

properties

CAS RN

1619-40-5

Product Name

2-(p-Aminoanilino)-4-phenyl-thiazole

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

4-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C15H13N3S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18)

InChI Key

UCTKBXRPOAHLQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N

Origin of Product

United States

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